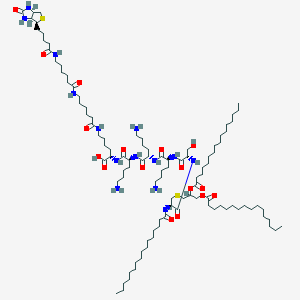
Pam3CSK4 Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinylated Pam3CSK4, a Toll-like receptor 1/2 agonist.
科学的研究の応用
Targeted Drug Delivery and Cancer Cell Uptake
Pam3CSK4 Biotin has been examined for its potential in targeted drug delivery, particularly in cancer treatment. Biotinylated poly(amido)amine (PAMAM) dendrimers have shown promise as nanocarriers, significantly enhancing cancer cell-specific uptake. This is attributed to the high levels of biotin found in rapidly proliferating cells, such as cancer cells. The dendrimers' internalization was facilitated through biotin receptor-mediated endocytosis and charge-mediated adsorptive endocytosis, indicating their potential in delivering therapeutic agents directly to cancer cells while minimizing impact on healthy cells (Yellepeddi, Kumar, & Palakurthi, 2009).
Nanoparticle-based Sensing Systems
This compound has been utilized in the development of PEGylated gold nanoparticles with biotin moieties. These nanoparticles exhibited excellent dispersion stability in aqueous media and underwent specific aggregation in the presence of streptavidin. Such properties underline their potential as colloidal sensing systems, which could be highly relevant in biological conditions, possibly including diagnostic applications (Ishii, Otsuka, Kataoka, & Nagasaki, 2004).
Enhancing Biochemical Processes
The conjugation of this compound to other molecules like PAMAM dendrimers and pyridoxal has been shown to facilitate biochemical processes. For instance, biotin and pyridoxal residues of a bioconjugate were accessible for carboxylase and transaminase enzymes, aiding in metabolic conversions. Such bioconjugates demonstrated significantly lower cytotoxicity compared to non-conjugated forms, indicating their potential in biochemical applications with reduced adverse effects (Uram et al., 2013).
DNA Detection and Biosensors
This compound has been incorporated into DNA biosensors, offering enhanced detection sensitivity and specificity. The use of PAMAM dendrimers and nanoparticles in biosensors has shown promising results in the sequence-specific detection of DNA. This approach not only provided a low detection limit but also exhibited excellent selectivity against mismatched DNA sequences, indicating a potential for applications in genetic testing and research (Li, Li, Wan, & Zhang, 2009).
Understanding Molecular Interactions
Studies on this compound have provided insights into the interaction and binding affinity between biotin and other molecules like PAMAM-NH2. Advanced techniques such as NMR have been used to delineate these interactions, offering valuable information about the molecular structure and dynamics. This knowledge is crucial for the development of sophisticated drug delivery systems and for enhancing our understanding of molecular interactions at a fundamental level (Ma, Gao, Guo, & Qiao, 2021).
特性
分子式 |
C103H192N14O17S2 |
|---|---|
分子量 |
1962.85 |
IUPAC名 |
(2S)-6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C103H192N14O17S2/c1-4-7-10-13-16-19-22-25-28-31-34-37-42-67-93(122)110-88(79-135-78-81(134-95(124)69-46-39-36-33-30-27-24-21-18-15-12-9-6-3)77-133-94(123)68-45-38-35-32-29-26-23-20-17-14-11-8-5-2)101(129)115-86(76-118)100(128)113-83(60-50-54-71-105)98(126)111-82(59-49-53-70-104)97(125)112-84(61-51-55-72-106)99(127)114-85(102(130)131)62-52-58-75-109-91(120)65-44-41-56-73-107-90(119)64-43-40-57-74-108-92(121)66-48-47-63-89-96-87(80-136-89)116-103(132)117-96/h81-89,96,118H,4-80,104-106H2,1-3H3,(H,107,119)(H,108,121)(H,109,120)(H,110,122)(H,111,126)(H,112,125)(H,113,128)(H,114,127)(H,115,129)(H,130,131)(H2,116,117,132)/t81?,82-,83-,84-,85-,86-,87-,88-,89-,96-/m0/s1 |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O |
同義語 |
(2S,3Z,5S,6Z,8S,9Z,11S,12Z,14S,15Z,17R)-5,8,11-tris(4-aminobutyl)-4,7,10,13,16-pentahydroxy-2-(4-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-6-((Z)-(1-hydroxy-5-((3aR,6S,6aS)-2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentylidene)amino)hexyli |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



